molecular formula C10H11N3O2S B11998106 Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- CAS No. 74051-52-8

Urea, 1-allyl-3-(m-nitrophenyl)-2-thio-

Cat. No.: B11998106
CAS No.: 74051-52-8
M. Wt: 237.28 g/mol
InChI Key: FVADBRSNOKZHHA-UHFFFAOYSA-N
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Description

Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of an allyl group, a meta-nitrophenyl group, and a thio group attached to the urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- typically involves the reaction of allyl isothiocyanate with m-nitroaniline in the presence of a suitable base. The reaction proceeds through the formation of an intermediate thiourea, which is subsequently converted to the desired product under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- may involve similar synthetic routes as those used in laboratory-scale synthesis. the process is optimized for large-scale production, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols or amines can react with the allyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the nitro and thio groups can influence its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Urea, 1-allyl-3-(p-nitrophenyl)-2-thio-: Similar structure but with a para-nitrophenyl group.

    Urea, 1-allyl-3-(o-nitrophenyl)-2-thio-: Similar structure but with an ortho-nitrophenyl group.

    Urea, 1-allyl-3-(m-nitrophenyl)-2-oxo-: Similar structure but with an oxo group instead of a thio group.

Uniqueness

Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- is unique due to the specific positioning of the nitro group in the meta position and the presence of the thio group

Properties

CAS No.

74051-52-8

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

1-(3-nitrophenyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C10H11N3O2S/c1-2-6-11-10(16)12-8-4-3-5-9(7-8)13(14)15/h2-5,7H,1,6H2,(H2,11,12,16)

InChI Key

FVADBRSNOKZHHA-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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